Benzhydrylcyanamide
Description
Historical Trajectories and Initial Reports of Benzhydrylcyanamide-Related Structures
The origins of this compound's synthesis can be traced back to early 20th-century organic chemistry research. A foundational synthetic route for diphenylacetonitrile (B117805) (this compound) was established by Hoch in the early 1930s. This procedure typically involved the bromination of phenylacetonitrile (B145931) to yield bromobenzyl cyanide, followed by a Friedel-Crafts-type reaction with benzene (B151609) in the presence of an aluminum chloride catalyst. This method provided early access to the diphenylacetonitrile scaffold, paving the way for its subsequent exploration and application in various chemical syntheses wikipedia.org. Over time, refinements and alternative synthetic strategies have been developed, but Hoch's initial work laid the groundwork for understanding and producing this key intermediate.
Structural Features and Electronic Characteristics of the this compound Moiety
This compound possesses the molecular formula C₁₄H₁₁N and a molecular weight of approximately 193.249 g/mol fishersci.com. The molecule is characterized by a central carbon atom bonded to two phenyl rings, a nitrile group (-C≡N), and a hydrogen atom (in the case of diphenylacetonitrile, the central carbon is bonded to two phenyl groups and the nitrile group, with the "benzhydryl" referring to the diphenylmethyl group attached to the cyano group). The structure can be represented by the SMILES string C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 wikipedia.orgfishersci.com.
The presence of the two phenyl rings imparts significant steric bulk and influences the electronic distribution within the molecule. The phenyl groups are electron-donating through resonance, which can affect the reactivity of the adjacent carbon and the nitrile group. The nitrile group itself is a polar and electron-withdrawing functional group, capable of undergoing various nucleophilic additions and reductions, as well as hydrolysis to carboxylic acids. This interplay of electronic effects from the aromatic rings and the nitrile group contributes to the compound's versatility in chemical reactions.
Table 1: Physicochemical Properties of this compound (2,2-Diphenylacetonitrile)
| Property | Value | Source |
| CAS Number | 86-29-3 | wikipedia.orgfishersci.commodychem.cowatson-int.com |
| Molecular Formula | C₁₄H₁₁N | wikipedia.orgfishersci.commodychem.co |
| Molecular Weight | 193.249 g/mol | fishersci.com |
| Melting Point | 71–76 °C | wikipedia.orgmodychem.co |
| Boiling Point | 181 °C at 12 mmHg | wikipedia.orgfishersci.com |
| IUPAC Name | 2,2-Diphenylacetonitrile | fishersci.com |
| Common Synonyms | This compound, Dipan, Diphenatrile, Benzhydryl cyanide, Diphenylmethylcyanide, Benzyhydrylcyanide, Acetonitrile, diphenyl-, USAF KF13, Difenylacetonitril | wikipedia.orgfishersci.commodychem.cowatson-int.comontosight.aichemeo.comsontaraorgano.in |
Significance of this compound as a Building Block in Complex Chemical Syntheses
This compound serves as a crucial building block and synthetic intermediate in the preparation of a wide spectrum of complex organic molecules, particularly in the pharmaceutical sector. Its inherent structure, featuring the diphenylmethyl group and the reactive nitrile functionality, allows for targeted modifications and extensions to create molecules with specific biological activities.
The compound is a recognized precursor in the synthesis of various classes of pharmaceuticals. Notably, it is employed in the production of opioid analgesics, such as methadone, and related compounds. Beyond analgesics, this compound derivatives are found in the synthetic pathways for antispasmodics, psychostimulants, agents for treating urinary incontinence, anti-diarrhoeals, choleretic and spasmolytic agents, analeptics (respiratory stimulants), antiarrhythmics, and antidepressants wikipedia.org. Its utility also extends to the synthesis of pesticides, rubber chemicals, and antihistamines modychem.co. The versatility of the nitrile group, which can be readily converted into amines, carboxylic acids, or amides, further enhances its value as a synthetic intermediate. The ability to introduce the diphenylmethyl moiety into larger structures through reactions involving this compound makes it indispensable for medicinal chemists and synthetic organic chemists aiming to construct novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzhydrylcyanamide |
InChI |
InChI=1S/C14H12N2/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H |
InChI Key |
MGNSFCPBKOUHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzhydrylcyanamide
Established Reaction Pathways for Benzhydrylcyanamide Construction
Classical preparative routes for this compound often rely on fundamental organic transformations, leveraging readily available starting materials and well-understood reaction mechanisms.
One of the primary established routes involves the reaction of benzophenone (B1666685) with a cyanide source, typically sodium cyanide, often in the presence of a catalyst. While specific detailed mechanistic studies for this compound synthesis are not extensively detailed in the provided search results, general principles of nitrile formation via nucleophilic attack on activated carbonyls or via substitution reactions can be inferred.
A common pathway for synthesizing nitriles involves the nucleophilic substitution of a leaving group by a cyanide anion. For instance, diphenylmethyl halides (such as diphenylmethyl bromide or chloride) can react with cyanide salts (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent like DMSO or DMF. This SN2-type reaction proceeds via the backside attack of the cyanide nucleophile on the carbon bearing the halide, leading to the displacement of the halide and the formation of the C-CN bond. The mechanism involves a transition state where the carbon atom is partially bonded to both the incoming cyanide and the departing halide.
Another potential route, as suggested by the reaction of benzophenone with sodium cyanide ontosight.ai, might involve an intermediate formation followed by dehydration or elimination. For example, a cyano-addition to the carbonyl of benzophenone could lead to a cyanohydrin-like intermediate, which would then require a subsequent step to form the desired diphenylacetonitrile (B117805). However, direct conversion of benzophenone to diphenylacetonitrile typically involves more complex transformations than a simple addition. A more plausible interpretation of the benzophenone route might involve reduction and subsequent cyanation, or other multi-step sequences.
The strategic selection of precursors is critical for the efficient synthesis of this compound. Key precursors commonly employed or conceptually relevant include:
Diphenylmethyl Halides: Compounds such as diphenylmethyl bromide (Ph₂CHBr) or diphenylmethyl chloride (Ph₂CHCl) are excellent electrophilic precursors. Their reaction with alkali metal cyanides (NaCN, KCN) provides a direct and often high-yielding route to this compound via nucleophilic substitution. The diphenylmethyl moiety is pre-formed, simplifying the synthetic challenge.
Benzophenone: While not a direct precursor in a single step, benzophenone (Ph₂C=O) can serve as a starting material for generating diphenylmethyl derivatives. For instance, reduction of benzophenone to diphenylmethanol (B121723) (Ph₂CHOH) followed by conversion of the alcohol to a halide or tosylate, and subsequent reaction with cyanide, constitutes a multi-step but viable pathway.
Other Diphenylmethane (B89790) Derivatives: Various functionalized diphenylmethane compounds could potentially be transformed into this compound through appropriate functional group interconversions.
Table 1: Key Precursors and Their Role in this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis | Typical Reaction with Cyanide |
| Diphenylmethyl bromide | Ph₂CHBr | Direct electrophilic source for nucleophilic substitution with cyanide. | Ph₂CHBr + NaCN → Ph₂CHCN + NaBr |
| Diphenylmethyl chloride | Ph₂CHCl | Direct electrophilic source for nucleophilic substitution with cyanide. | Ph₂CHCl + NaCN → Ph₂CHCN + NaCl |
| Benzophenone | Ph₂C=O | Can be converted to diphenylmethanol, then to a halide, before cyanation. | Indirectly via Ph₂CHX |
| Diphenylmethanol | Ph₂CHOH | Intermediate that can be converted to a halide or tosylate for cyanation. | Ph₂CHOH → Ph₂CHX → Ph₂CHCN |
Innovative Synthetic Approaches to this compound and Its Analogues
Beyond classical methods, innovative synthetic strategies are continually being developed to improve efficiency, selectivity, and sustainability in chemical synthesis.
Catalysis plays a pivotal role in modern organic synthesis, enabling milder reaction conditions, higher yields, and improved selectivity. While direct catalytic cyanation of unactivated C-H bonds of diphenylmethane to form this compound is not explicitly detailed in the provided results, catalytic approaches are widely used for nitrile synthesis and related transformations.
Transition Metal-Catalyzed Cyanation: Palladium, copper, or nickel catalysts are frequently employed for the cyanation of aryl or alkyl halides, pseudohalides (like triflates), or even for C-H functionalization. For example, catalytic cyanation of diphenylmethyl halides using metal cyanide complexes or other cyanide sources could offer milder conditions or improved yields compared to uncatalyzed reactions.
Organocatalysis: The use of small organic molecules as catalysts can also facilitate nitrile formation. Organocatalytic approaches might involve activating either the electrophilic component or the cyanide nucleophile to promote the reaction.
Catalytic C-H Functionalization: While challenging, direct catalytic C-H cyanation of diphenylmethane (Ph₂CH₂) is an aspirational goal. This would typically require sophisticated catalyst systems capable of selectively activating the methylene (B1212753) C-H bond and coupling it with a cyanide source. Such methods are at the forefront of synthetic chemistry research uibk.ac.athelajagroup.com.
This compound itself, with the structure Ph₂CH-CN, is achiral as it possesses a plane of symmetry. However, stereoselective and regioselective synthesis becomes highly relevant when considering the preparation of this compound analogues that incorporate chiral centers or require specific substitution patterns on the phenyl rings.
Stereoselective Synthesis: If the diphenylmethyl group were substituted with different groups on the methylene carbon, or if chiral auxiliaries were used, stereoselective methods would be crucial. For instance, if a chiral center were present adjacent to the cyano group or on one of the phenyl rings, enantioselective or diastereoselective reactions would be employed. Examples of such advanced techniques include asymmetric catalysis (e.g., using chiral metal complexes or organocatalysts) or the use of chiral auxiliaries to control the stereochemical outcome of bond-forming reactions youtube.comnih.govorganic-chemistry.orgevonik.comrsc.orgnih.gov.
Regioselective Synthesis: For analogues with substituents on the phenyl rings, regioselective synthesis is paramount. This ensures that functional groups are introduced at specific positions on the aromatic rings. For example, electrophilic aromatic substitution reactions on substituted diphenylmethanes or precursors would need to be controlled to achieve the desired regiochemistry, often influenced by directing effects of existing substituents nih.govnih.gov.
Retrosynthetic Disconnection Strategies for this compound Frameworks
Retrosynthetic analysis provides a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound (Ph₂CH-CN), several key disconnections can be envisioned:
C(sp³)-CN Disconnection: The most intuitive disconnection is between the diphenylmethyl carbon and the cyano group. This leads to a diphenylmethyl synthon (electrophilic, Ph₂CH⁺) and a cyanide synthon (nucleophilic, CN⁻).
Forward Synthesis Equivalent: Reaction of a diphenylmethyl halide (Ph₂CH-X) with a cyanide salt (e.g., NaCN).
Precursors: Diphenylmethyl halide and an alkali metal cyanide.
C-C Disconnection (Phenyl Ring): Disconnecting one of the phenyl rings from the central diphenylmethyl carbon would lead to a phenyl synthon (e.g., phenyl anion or cation) and a (phenyl)methyl cyanide synthon.
Forward Synthesis Equivalent: This approach could involve Friedel-Crafts alkylation or acylation followed by modification, or organometallic coupling reactions. For example, reacting a phenyl Grignard reagent with a phenyl(cyanomethyl)ketone or similar electrophile. Alternatively, a Friedel-Crafts reaction of benzene (B151609) with a cyanomethyl halide derivative (if stable and accessible) could be considered, though this is less direct for the Ph₂CH-CN structure.
Precursors: Benzene derivatives and cyanomethyl-containing fragments.
C-H Disconnection (Methylene): Direct functionalization of the C-H bond of diphenylmethane (Ph₂CH₂) to introduce the cyano group would be an atom-economical approach.
Forward Synthesis Equivalent: Direct catalytic C-H cyanation. This is an advanced and often challenging transformation uibk.ac.athelajagroup.com.
Precursors: Diphenylmethane and a cyanide source, mediated by a specialized catalyst.
Retrosynthetic Scheme Example:
This retrosynthetic pathway illustrates how benzophenone can serve as a starting material, being reduced to diphenylmethanol, converted to a diphenylmethyl halide, and finally reacted with cyanide to yield this compound.
List of Compounds Mentioned:
this compound
Diphenylacetonitrile
Benzophenone
Diphenylmethyl bromide
Diphenylmethyl chloride
Diphenylmethanol
Sodium cyanide
Potassium cyanide
Chemical Reactivity and Transformation Mechanisms of Benzhydrylcyanamide
Reactions Involving the Cyanamide (B42294) Functional Group
The cyanamide functional group (–N–C≡N) is characterized by a unique electronic structure, possessing both a nucleophilic nitrogen atom and an electrophilic carbon atom within the nitrile group. This duality governs its reactivity, making it susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Additions and Cycloaddition Reactions at the Cyanamide Unit
The electrophilic carbon of the nitrile group in benzhydrylcyanamide is a prime target for nucleophilic attack. A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of new C-N and C-Nu bonds. For instance, the addition of amines to the cyanamide can yield guanidine (B92328) derivatives, while the addition of alcohols can produce isoureas. These reactions are often catalyzed by either acid or base to enhance the electrophilicity of the cyanamide carbon or the nucleophilicity of the attacking species, respectively.
The cyanamide moiety can also participate in cycloaddition reactions. wikipedia.org These reactions are powerful tools for the construction of heterocyclic rings. For example, [3+2] cycloadditions with 1,3-dipoles can lead to the formation of five-membered heterocyclic systems. The specific nature of the benzhydryl group may influence the regioselectivity and stereoselectivity of these cycloaddition reactions.
| Reactant | Product Type | Reaction Conditions |
| Amine | Guanidine derivative | Acid or base catalysis |
| Alcohol | Isourea derivative | Acid or base catalysis |
| 1,3-Dipole | Five-membered heterocycle | Thermal or photochemical |
Electrophilic Activation and Substitution Patterns
The nitrogen atom of the cyanamide group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. nih.gov Electrophilic activation can occur at this nitrogen, leading to the formation of a variety of functionalized products. For example, acylation with acyl chlorides or anhydrides would yield N-acylcyanamide derivatives.
Alkylation of the nitrogen atom is also a feasible transformation. The reaction with alkyl halides can introduce an additional alkyl group, forming a quaternary ammonium-like species. The bulky benzhydryl group may sterically hinder the approach of electrophiles to the nitrogen atom, potentially influencing the reaction rates and yields.
Reductive and Oxidative Manipulations of this compound
The cyanamide functional group can be either reduced to an amine or oxidized, offering synthetic pathways to a range of nitrogen-containing compounds.
Conversion of this compound to Amine Derivatives
The reduction of the cyanamide group in this compound provides a direct route to N-benzhydrylmethylenediamine. This transformation can be achieved using various reducing agents. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the nitrile group to a primary amine.
Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is another effective method for this reduction. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH4) | N-Benzhydrylmethylenediamine |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | N-Benzhydrylmethylenediamine |
Controlled Oxidation Pathways and Their Synthetic Utility
Information regarding the controlled oxidation of this compound is not extensively documented in readily available scientific literature. However, considering the general reactivity of similar compounds, oxidation could potentially target the nitrogen atom or the benzylic C-H bonds of the benzhydryl group. The synthetic utility of such oxidation products would depend on the specific nature of the resulting functional groups. For instance, oxidation at the nitrogen could potentially lead to the formation of N-oxides or other oxidized nitrogen species. Oxidation of the benzhydryl C-H bonds could yield hydroxylated or carbonylated derivatives. Further research is required to fully elucidate the controlled oxidation pathways of this compound and their synthetic applications.
Rearrangement Processes and Fragmentation Reactions
While specific rearrangement and fragmentation reactions of this compound are not widely reported, general principles of organic chemistry suggest potential pathways. wiley-vch.dewikipedia.org
Rearrangement reactions in molecules containing bulky groups like benzhydryl can sometimes be induced under thermal or acidic conditions. masterorganicchemistry.commasterorganicchemistry.com For instance, a Wagner-Meerwein type rearrangement, involving the migration of one of the phenyl groups, could potentially occur if a carbocation intermediate is formed adjacent to the benzhydryl group. However, the stability of the benzhydryl cation itself might make such rearrangements less favorable compared to other possible reactions.
Fragmentation of this compound, particularly under mass spectrometry conditions, would likely involve the cleavage of the weakest bonds. libretexts.orgchemguide.co.uk The bond between the benzhydryl carbon and the nitrogen of the cyanamide group is a probable site for fragmentation. This would lead to the formation of the stable benzhydryl cation (m/z 167) and a cyanamide radical anion. Further fragmentation of the benzhydryl cation would produce characteristic ions observed in the mass spectra of benzhydryl-containing compounds.
| Process | Potential Products/Fragments | Conditions |
| Rearrangement | Isomeric structures | Thermal or acidic |
| Fragmentation | Benzhydryl cation, cyanamide radical anion | Mass spectrometry |
Acid-Base Equilibrium and Tautomeric Considerations of this compound
Acid-Base Properties
The cyanamide functional group, -N-C≡N, possesses both acidic and basic sites. The proton on the nitrogen atom can be donated, exhibiting acidic character, while the lone pair of electrons on the terminal nitrogen of the nitrile group can accept a proton, demonstrating basicity.
Acidity: The acidity of the N-H bond in N-substituted cyanamides is influenced by the stability of the resulting cyanamide anion. For the parent cyanamide (H₂NCN), the pKa is approximately 10.3. The introduction of a benzhydryl group (a diphenylmethyl group) is expected to have a modest impact on this acidity. The two phenyl rings of the benzhydryl group can exert a weak electron-withdrawing inductive effect, which could slightly increase the acidity (lower the pKa) by stabilizing the negative charge on the nitrogen atom upon deprotonation. However, steric hindrance from the bulky benzhydryl group might affect the solvation of the anion, potentially counteracting the electronic effect.
Basicity: Protonation of this compound is anticipated to occur at the terminal nitrogen atom of the nitrile group. This is because the resulting cation can be stabilized by resonance, delocalizing the positive charge onto the central carbon atom. The basicity of N-substituted cyanamides is generally lower than that of corresponding alkylamines. The sp-hybridized nitrogen of the nitrile group is more electronegative than an sp³-hybridized nitrogen, holding its lone pair more tightly. For cyanamide, the pKa of its conjugate acid is around 1.1. The benzhydryl group, being primarily electron-donating through hyperconjugation and weak induction, would be expected to slightly increase the electron density on the cyanamide moiety, thereby increasing its basicity (raising the pKa of the conjugate acid) compared to the parent cyanamide.
| Compound | pKa (approximate) | pKa of Conjugate Acid (approximate) |
| Cyanamide | 10.3 | 1.1 |
| This compound | 9-10 | 1-2 |
Note: The pKa values for this compound are estimated based on the properties of cyanamide and the electronic effects of the benzhydryl group.
Tautomeric Considerations
Cyanamides can exist in two tautomeric forms: the cyanamide form (R-NH-C≡N) and the carbodiimide (B86325) form (R-N=C=NH). For the parent cyanamide, the cyanamide tautomer is overwhelmingly favored. Spectroscopic data and reactivity studies strongly support the dominance of the H₂NCN structure.
In the case of this compound, the equilibrium is also expected to lie heavily on the side of the cyanamide tautomer. The general stability of the cyanamide form over the carbodiimide form is a well-established principle for N-substituted cyanamides. While computational studies on related systems suggest that the carbodiimide tautomer is significantly higher in energy, the presence of the bulky benzhydryl group is unlikely to alter this fundamental preference. The stability of the cyanamide form can be attributed to the greater bond energy of the C≡N triple bond compared to the two C=N double bonds in the carbodiimide tautomer.
Equilibrium Representation:
(C₆H₅)₂CH-NH-C≡N ⇌ (C₆H₅)₂CH-N=C=NH (this compound)(Benzhydrylcarbodiimide)
Computational studies on the tautomerism of cyanamide itself indicate a significant energy difference between the two forms, making the carbodiimide tautomer a minor, often negligible, component at equilibrium under normal conditions. This preference is expected to be maintained for this compound.
| Tautomer | Connectivity | Relative Stability |
| This compound | (C₆H₅)₂CH-NH-C≡N | Major tautomer, more stable |
| Benzhydrylcarbodiimide | (C₆H₅)₂CH-N=C=NH | Minor tautomer, less stable |
Applications of Benzhydrylcyanamide in Sophisticated Organic Synthesis
Benzhydrylcyanamide as a Versatile Synthon for Heterocyclic Compound Synthesis
The cyanamide (B42294) functional group is a well-established precursor for the formation of nitrogen-containing heterocycles due to the reactivity of its nitrile component. This compound serves as a synthon that introduces the bulky benzhydryl substituent, which can influence the solubility, stability, and biological properties of the final heterocyclic product.
The synthesis of five-membered heterocycles, such as tetrazoles, is a key application of cyanamide derivatives. nih.govwjpmr.com Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov The reaction of this compound with an azide source, typically catalyzed by a Lewis acid, provides a direct route to 5-substituted-1H-tetrazoles.
A general and effective method involves the zinc-catalyzed reaction of a cyanamide with sodium azide. organic-chemistry.org This [3+2] cycloaddition reaction efficiently constructs the tetrazole ring. uchicago.edumdpi.comresearchgate.netresearchgate.net In the context of this compound, this reaction yields 5-(benzhydrylamino)-1H-tetrazole, a compound that combines the structural features of the benzhydryl group with the stable, nitrogen-rich tetrazole ring.
| Reactants | Reagents/Catalyst | Product | Reaction Type |
| This compound | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) | 5-(benzhydrylamino)-1H-tetrazole | [3+2] Cycloaddition |
This table outlines the synthesis of a five-membered heterocycle from this compound.
The application of this compound in the direct construction of six-membered rings (like triazines) or fused heterocyclic systems is not as extensively documented as its use in five-membered ring synthesis. nih.govnih.govresearchgate.netsemanticscholar.orgnih.govfrontiersin.org The synthesis of such systems often involves cycloaddition reactions, such as the Diels-Alder reaction, or condensation pathways. masterorganicchemistry.commasterorganicchemistry.commdpi.comanu.edu.auyoutube.com While the nitrile group in cyanamides can participate as a dienophile or react in condensation sequences, specific examples detailing the use of this compound for these transformations are limited in the available literature. The steric hindrance imposed by the bulky benzhydryl group may influence its reactivity in these synthetic routes, potentially requiring tailored reaction conditions.
Utility of this compound in the Assembly of Polyfunctional Molecules
The strategic use of this compound extends to the synthesis of complex acyclic molecules that are densely functionalized. These applications leverage the compound's reactivity in multi-step or one-pot sequences to build sophisticated molecular frameworks.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.netnih.govnih.govbeilstein-journals.orgmdpi.comnih.govnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. wikipedia.orgorganic-chemistry.orgresearchgate.net However, the direct incorporation of this compound as a primary component in well-established MCRs is not widely reported. The development of novel MCRs that utilize the unique reactivity of the cyanamide group could open new avenues for its application in diversity-oriented synthesis.
The application of this compound in asymmetric synthesis and reactions requiring stereocontrol is an area that remains largely unexplored based on available research. The molecule itself is not chiral, meaning its direct use as a chiral auxiliary is not feasible. Its potential role would likely be as a substrate in reactions employing chiral catalysts, where the benzhydryl group could influence the stereochemical outcome of the transformation. Further research is needed to establish the utility of this compound in this specialized field of organic synthesis.
This compound in the Preparation of Advanced Organic Intermediates
One of the most significant applications of this compound is its role as a precursor to other valuable organic intermediates, particularly protected amines and substituted guanidines.
The benzhydryl (Bzh) group is a well-regarded protecting group in organic synthesis, particularly for amines and amides. uchicago.eduwiley-vch.delibretexts.orgharvard.edu It offers considerable stability across a range of reaction conditions but can be cleaved when necessary, often through hydrogenolysis. New benzhydryl-type protecting groups have been developed based on the "safety-catch" principle, where a stable group is chemically converted into a more labile one to facilitate removal. researchgate.net This principle underscores the utility of the benzhydryl moiety in multi-step synthetic sequences.
Furthermore, this compound is an excellent precursor for the synthesis of N-benzhydryl-substituted guanidines. The guanidine (B92328) functional group is a key structural motif in many natural products and pharmaceuticals. uantwerpen.be The synthesis is typically achieved through the addition of a primary or secondary amine across the nitrile bond of this compound, a process known as guanylation. organic-chemistry.orgscholaris.ca This reaction provides a straightforward and efficient method for preparing mono- or di-substituted guanidines bearing a benzhydryl group, which can then be used in further synthetic elaborations.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary or Secondary Amine (R¹R²NH) | N-Benzhydryl-N',N''-disubstituted Guanidine | Guanylation (Amine Addition) |
This table illustrates the use of this compound in preparing advanced guanidine intermediates.
Precursors for Specialized Amine-Based Scaffolds
The benzhydryl group, consisting of two phenyl rings attached to a single carbon, imparts significant steric bulk and conformational rigidity. When incorporated into molecules, it can influence their binding affinity and selectivity towards biological targets. This compound serves as an excellent starting material for introducing this bulky protective group, which can later be cleaved under specific conditions to reveal a primary amine. This strategy is particularly useful in the synthesis of specialized amines where direct introduction of the amine functionality might be problematic or lead to undesired side reactions.
The cyanamide group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. A key reaction is its conversion to a guanidine moiety. The synthesis of substituted guanidines by reacting a substituted cyanamide with ammonia or a substituted amine is a well-established reaction. This transformation is particularly valuable as the guanidinium group is a common feature in many biologically active compounds due to its ability to engage in multiple hydrogen bonding interactions. The benzhydryl group in this context can serve as a protecting group for one of the guanidino nitrogens during a multi-step synthesis.
For instance, the reaction of a monosubstituted cyanamide with a disubstituted amine can lead to the formation of a tri-substituted guanidine. The benzhydryl group can sterically influence the regioselectivity of such additions, directing incoming nucleophiles to the less hindered nitrogen atom of the cyanamide.
Role in Building Block Chemistry for Diverse Molecular Architectures
The concept of "building block chemistry" involves the use of well-defined molecular fragments with reactive functional groups to assemble more complex structures in a modular and predictable fashion. This compound fits this description perfectly, offering two distinct points for chemical modification: the benzhydryl group and the cyanamide functionality. This dual reactivity allows for its incorporation into a wide array of molecular architectures.
One of the key applications of cyanamides, including this compound, is in the synthesis of nitrogen-containing heterocycles. These cyclic structures form the core of many pharmaceuticals and agrochemicals. For example, cyanamides can be utilized in the synthesis of pyrimidines and 1,3,5-triazines, which are significant in various biological processes. The synthesis of these heterocycles often involves the reaction of a cyanamide derivative with a bidentate nucleophile.
The benzhydryl moiety can also play a role in directing the stereochemical outcome of reactions, making it a useful tool in asymmetric synthesis for the preparation of chiral amines. Furthermore, the lipophilic nature of the benzhydryl group can be exploited to enhance the solubility of synthetic intermediates in organic solvents, facilitating their purification and handling.
The application of this compound as a building block extends to the realm of combinatorial chemistry. In the generation of chemical libraries for drug discovery, building blocks with diverse functionalities are essential. This compound can be used to introduce the benzhydryl scaffold into a library of compounds, which can then be further diversified by reacting the cyanamide group.
Below is a table summarizing the key reactive sites of this compound and the types of molecular scaffolds that can be accessed:
| Reactive Site | Reagent/Reaction Type | Resulting Scaffold/Functionality |
| Cyanamide Group | Amines | Substituted Guanidines |
| Bidentate Nucleophiles | Pyrimidines, Triazines, and other N-Heterocycles | |
| Benzhydryl Group | Cleavage (e.g., hydrogenolysis) | Primary Amines |
| - | Steric directing group, solubility modifier |
Advanced Spectroscopic and Structural Characterization of Benzhydrylcyanamide
Comprehensive Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule acs.orghmdb.cahmdb.caresearchgate.net. For Benzhydrylcyanamide, with its structure featuring two phenyl rings, a methine (CH) group, an amine (NH) group, and a nitrile (CN) group, NMR spectroscopy offers critical diagnostic signals.
In a ¹H NMR spectrum, the aromatic protons of the two phenyl rings are expected to appear as complex multiplets in the region of approximately 7.0–7.5 ppm, integrating for a total of ten protons. The methine proton (CH) attached to the benzhydryl moiety is anticipated to resonate as a singlet or a potentially broadened doublet (if coupled to the NH proton) in the range of 5.0–6.0 ppm. The amine proton (NH) is typically observed as a singlet, often broad, with its chemical shift being variable and dependent on factors such as solvent, concentration, and temperature, generally appearing between 3.0–6.0 ppm or higher.
The ¹³C NMR spectrum would reveal distinct signals for each unique carbon environment. The nitrile carbon (C≡N) is characteristically found in the downfield region, typically between 115–120 ppm. The methine carbon (CH) is expected to resonate in the range of 50–60 ppm. The aromatic carbons would give rise to multiple signals in the 125–140 ppm region, reflecting the different positions within the phenyl rings.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ph) | 7.0–7.5 | Multiplet | 10H |
| Methine (CH) | 5.0–6.0 | Singlet/Doublet | 1H |
| Amine (NH) | 3.0–6.0 (variable) | Singlet (broad) | 1H |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the characteristic stretching and bending modes of chemical bonds within a molecule, thereby identifying the functional groups present sapub.orgspecac.comlibretexts.orgutdallas.eduvscht.cz. This compound possesses several key functional groups that yield distinct spectral signatures.
The presence of the secondary amine (NH) group is typically indicated by an N-H stretching vibration in the IR spectrum, usually observed as a moderate to strong band in the 3300–3500 cm⁻¹ region sapub.org. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (around 3000–3100 cm⁻¹), while aliphatic C-H stretching (from the methine group) would appear slightly lower, around 2850–2960 cm⁻¹ sapub.org. A highly diagnostic peak for this compound would be the C≡N stretching vibration of the nitrile group, which typically appears as a sharp, medium-to-strong band in the 2200–2260 cm⁻¹ range in both IR and Raman spectra utdallas.edu. The aromatic phenyl rings contribute characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region, along with C-N stretching modes often found between 1000–1350 cm⁻¹ sapub.org. Out-of-plane bending vibrations of the aromatic C-H bonds, often observed in the 690–900 cm⁻¹ region, can also provide structural information about the substitution pattern of the phenyl rings sapub.org.
Table 2: Characteristic IR/Raman Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Assignment |
| N-H Stretch (sec. amine) | 3300–3500 | IR | Amine group |
| C-H Stretch (aromatic) | 3000–3100 | IR/Raman | Phenyl rings |
| C-H Stretch (aliphatic) | 2850–2960 | IR/Raman | Methine group |
| C≡N Stretch (nitrile) | 2200–2260 | IR/Raman | Nitrile group |
| C=C Stretch (aromatic) | 1450–1600 | IR/Raman | Phenyl ring skeletal vibrations |
| C-N Stretch | 1000–1350 | IR/Raman | C-N bond vibration |
| C-H Bend (aromatic OOP) | 690–900 | IR/Raman | Phenyl ring out-of-plane bending |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the elemental composition of a compound utdallas.eduaskthenerd.comuobabylon.edu.iqlibretexts.orgresearchgate.net. Unlike low-resolution mass spectrometry, which provides masses to the nearest whole number (nominal mass), HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, often to four or more decimal places. This precision allows for the differentiation of compounds that may share the same nominal mass but possess different molecular formulas due to the precise masses of individual isotopes (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.0031) libretexts.org.
For this compound, the molecular formula is C₁₄H₁₂N₂. The calculated exact mass for this formula, using precise isotopic masses, is approximately 208.09996 amu. HRMS would confirm this exact mass, distinguishing it from other potential molecular formulas that might coincidentally yield a nominal mass of 208. For instance, a hypothetical compound with the formula C₁₃H₁₀N₃ would have a nominal mass of 208 but an exact mass of approximately 208.0876 amu. The difference of 0.01236 amu is readily resolvable by HRMS, unequivocally confirming the molecular formula of this compound.
Table 3: HRMS for Molecular Formula Determination
| Compound Formula | Exact Mass (amu) | Nominal Mass (amu) | Distinguishing Feature |
| C₁₄H₁₂N₂ | 208.09996 | 208 | Confirmed molecular formula for this compound |
| C₁₃H₁₀N₃ | 208.0876 | 208 | Different elemental composition |
X-ray Crystallographic Analysis of this compound and Its Derivatives
Typical Outputs from X-ray Crystallographic Analysis:
Unit Cell Parameters: Lattice dimensions (a, b, c) and angles (α, β, γ).
Space Group: Symmetry information of the crystal lattice.
Atomic Coordinates: Precise positions of all atoms in the unit cell.
Bond Lengths and Angles: Accurate measurements of interatomic distances and angles.
Molecular Conformation: The three-dimensional arrangement of atoms in the molecule.
Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, etc.
Theoretical and Computational Investigations of Benzhydrylcyanamide
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of benzhydrylcyanamide. These studies provide a foundational understanding of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energies and spatial distributions of these orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack.
The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the FMO analysis would likely reveal that the HOMO is localized primarily on the cyanamide (B42294) nitrogen atom and the adjacent carbon of the diphenylmethyl group, owing to the presence of lone pair electrons and the delocalized π-system of the phenyl rings. The LUMO, on the other hand, would be expected to be distributed over the nitrile group (C≡N), which is an electron-withdrawing group.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.62 | A measure of chemical stability and reactivity |
| Ionization Potential (I) | 6.85 | Estimated as -EHOMO |
| Electron Affinity (A) | 1.23 | Estimated as -ELUMO |
| Global Hardness (η) | 2.195 | (I-A)/2, resistance to change in electron distribution |
| Global Softness (S) | 0.228 | 1/(2η), a measure of reactivity |
| Electronegativity (χ) | 4.04 | (I+A)/2, the power to attract electrons |
| Electrophilicity Index (ω) | 3.72 | χ2/(2η), a measure of electrophilic power |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from FMO analysis.
The insights gained from FMO analysis can be extended to predict the reactivity of this compound and to propose plausible reaction mechanisms. The distribution of the frontier orbitals and various reactivity descriptors derived from their energies can pinpoint the most probable sites for chemical reactions.
For instance, the regions of high HOMO density are indicative of sites susceptible to electrophilic attack. In this compound, this would likely be the nitrogen atom of the cyanamide group. Conversely, the areas with high LUMO density, such as the carbon atom of the nitrile group, would be the preferred sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound possesses considerable conformational flexibility due to the rotation around the single bonds connecting the phenyl rings to the central carbon atom and the cyanamide group. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such flexible molecules. nih.govyoutube.comnih.gov
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations (local energy minima) and the energy barriers between them.
For this compound, an MD simulation would likely reveal several low-energy conformations characterized by different orientations of the two phenyl rings relative to each other and to the cyanamide group. The results of such a simulation can be visualized through a Ramachandran-like plot of the dihedral angles, which would show the preferred conformational states of the molecule.
Table 2: Hypothetical Torsional Angle Preferences in this compound from Molecular Dynamics Simulations
| Dihedral Angle | Description | Preferred Range (degrees) |
| Φ1 (Cphenyl-Cphenyl-Ccentral-N) | Rotation of the first phenyl ring | -60 to -40 and 40 to 60 |
| Φ2 (Cphenyl-Cphenyl-Ccentral-N) | Rotation of the second phenyl ring | -60 to -40 and 40 to 60 |
| Ψ (Ccentral-N-C≡N) | Rotation around the C-N bond | 170 to 190 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from MD simulations.
Understanding the conformational preferences of this compound is crucial, as the three-dimensional shape of a molecule can significantly influence its biological activity and its interactions with other molecules.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Correlations
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the key structural features of this compound that might contribute to a particular activity or reactivity.
In the context of structure-reactivity correlations, various calculated molecular descriptors for this compound can be correlated with its expected reactivity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological in nature.
For example, a correlation could be sought between the electrophilicity index (ω) and the rate of reaction with a particular nucleophile. By comparing the calculated descriptors of this compound with those of other known reactive compounds, it may be possible to predict its reactivity profile.
Table 3: Selected Hypothetical Molecular Descriptors for this compound for QSAR/Structure-Reactivity Studies
| Descriptor | Value | Description |
| Molecular Weight | 208.26 g/mol | The mass of one mole of the compound. |
| LogP | 3.5 | A measure of lipophilicity. |
| Polar Surface Area | 36.1 Å2 | The surface sum over all polar atoms. |
| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |
| Dipole Moment | 2.8 D | A measure of the polarity of the molecule. |
Note: These descriptor values are hypothetical and are presented to illustrate the types of parameters used in QSAR and structure-reactivity correlation studies.
These computational approaches, from quantum chemical calculations to molecular dynamics and QSAR, provide a comprehensive theoretical framework for understanding the chemical nature of this compound. While the data presented here is illustrative, it highlights the potential of computational chemistry to predict and explain the properties and behavior of this and other complex organic molecules.
Future Directions and Emerging Research Avenues for Benzhydrylcyanamide
Development of Sustainable and Environmentally Conscious Synthetic Methods
The principles of green chemistry offer a robust framework for re-evaluating and improving the synthesis of Benzhydrylcyanamide. Current synthetic routes, while effective, could be optimized to minimize environmental impact, reduce waste generation, and improve atom economy. Future research could focus on:
Catalytic Approaches: Investigating novel catalytic systems, including organocatalysis or metal-catalyzed reactions, that can facilitate its formation under milder conditions, potentially using less hazardous reagents or solvents. For instance, exploring catalytic C-H functionalization or cyanation reactions could offer more direct and efficient pathways.
Flow Chemistry: Adapting existing or developing new synthetic routes within continuous flow reactors. Flow chemistry offers enhanced control over reaction parameters (temperature, pressure, residence time), improved safety for exothermic or hazardous reactions, and often higher yields and purity, aligning with green chemistry principles by minimizing by-products and solvent usage.
Biocatalysis: Exploring the potential of enzymatic transformations for synthesizing or modifying this compound. Enzymes can offer high selectivity and operate under mild, aqueous conditions, representing a highly sustainable synthetic strategy.
Renewable Feedstocks: Investigating the feasibility of deriving precursors for this compound synthesis from renewable biomass sources, moving away from petrochemical dependence.
Table 7.1: Conceptual Green Synthesis Metrics for this compound
| Parameter | Current Methods (Illustrative) | Target Sustainable Methods (Potential) | Units | Notes |
| E-factor | 5-15 | < 2 | kg waste/kg product | Aims to minimize waste generated per unit of product. |
| Atom Economy | 60-80% | > 90% | % | Maximizing incorporation of reactant atoms into the final product. |
| Solvent Usage | High (e.g., chlorinated solvents) | Low (e.g., water, bio-based solvents) | L/kg product | Preference for greener, recyclable, or minimal solvent systems. |
| Energy Consumption | Moderate to High | Low | kWh/kg product | Focus on reactions at ambient temperature/pressure or using efficient heating/cooling. |
| Reagent Hazard | Moderate to High | Low | Hazard Index | Minimizing use of toxic, corrosive, or explosive reagents. |
| Catalyst Type | Stoichiometric/Metal Salts | Catalytic (Enzymatic, Organocatalytic) | % loading | Shifting towards catalytic, recyclable, and less toxic catalysts. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent structure of this compound, featuring a robust benzhydryl moiety and a reactive cyanamide (B42294) group, presents opportunities for discovering new chemical transformations. Future research could explore:
Functionalization of the Benzhydryl Moiety: Investigating selective C-H activation or functionalization reactions on the phenyl rings or the benzylic carbon. This could involve transition metal catalysis to introduce diverse substituents, leading to novel derivatives with altered electronic or steric properties.
Cyanamide Group Transformations: Beyond hydrolysis to carboxylic acids or reduction to amines, exploring novel reactions of the cyanamide nitrogen and carbon. This could include its use in cycloaddition reactions, as a precursor for heterocycles, or in novel coupling chemistries.
Chiral Synthesis: Developing enantioselective methods for synthesizing chiral derivatives of this compound or utilizing it as a chiral building block in asymmetric synthesis, given the potential for stereogenic centers at the benzylic carbon.
Catalytic Cascade Reactions: Designing multi-step transformations that can be performed in a single pot or continuous flow setup, starting from this compound or its precursors, to rapidly assemble complex molecular architectures.
Table 7.2: Potential Reactivity Pathways and Product Classes for this compound
| Reactivity Focus | Potential Transformation | Catalytic System (Hypothetical) | Resulting Product Class |
| Benzhydryl C-H | Selective Aryl Halogenation/Nitration | Palladium or Copper Catalysis | Substituted Diphenylacetonitriles |
| Benzylic C-H | Oxidation to Ketone or Alcohol | Ruthenium or Manganese Catalysis | Benzophenone (B1666685) derivatives / Benzhydrol derivatives |
| Cyanamide Nitrogen | [3+2] Cycloaddition with Azides | Lewis Acid or Thermal Activation | Tetrazoles, Triazoles |
| Cyanamide Carbon | Nucleophilic Addition (e.g., Grignard) followed by hydrolysis | Organometallic Reagents | Substituted Amides or Ketones |
| Combined Reactivity | One-pot synthesis of complex heterocycles | Tandem Catalysis (e.g., metal + acid catalysis) | Fused ring systems, nitrogen-containing heterocycles |
| Asymmetric Synthesis | Enantioselective cyanation or functionalization | Chiral Ligand-Metal Complexes or Chiral Organocatalysts | Enantiomerically enriched this compound derivatives |
Potential for this compound in Materials Science and Supramolecular Chemistry
The rigid structure conferred by the two phenyl rings, combined with the polar cyanamide group, suggests that this compound could serve as a valuable building block in materials science and supramolecular chemistry. Future research could explore:
Polymer Synthesis: Incorporating this compound or its derivatives as monomers or cross-linkers in polymers. The aromatic rings could contribute to thermal stability and mechanical strength, while the cyanamide group could be modified for specific functionalities or cross-linking reactions.
Self-Assembly and Supramolecular Architectures: Designing molecules based on the this compound scaffold that can self-assemble into ordered structures, such as liquid crystals, gels, or ordered thin films. Non-covalent interactions (e.g., pi-pi stacking, hydrogen bonding via modified cyanamide) could drive these assembly processes.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing this compound derivatives as organic linkers in MOFs or coordination polymers. The nitrogen atoms of the cyanamide group, or functional groups introduced onto the phenyl rings, could coordinate with metal ions to form porous materials with potential applications in gas storage, catalysis, or sensing.
Functional Organic Materials: Developing this compound-based molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), by tuning their electronic and optical properties through structural modification.
Table 7.3: Conceptual Applications of this compound Derivatives in Materials Science
| Material Type | Potential Role of this compound Derivative | Key Properties Imparted | Hypothetical Application Area |
| Polymers | Monomer, Cross-linker, Pendant Group | Thermal stability, Rigidity, Chemical handle for post-polymerization modification | High-performance plastics, Coatings, Resins |
| Self-Assembled Monolayers | Surface anchoring molecule | Ordered molecular films, Surface hydrophobicity/hydrophilicity control | Sensors, Surface coatings, Microelectronics |
| Metal-Organic Frameworks | Organic Linker (using modified cyanamide or phenyl groups for coordination) | Porosity, Tunable pore size, Catalytic sites | Gas storage, Separation, Heterogeneous Catalysis |
| Organic Semiconductors | Core structural unit for charge transport | π-conjugation, Charge mobility, Luminescence | OLEDs, OFETs, Organic photovoltaics |
| Supramolecular Gels | Gelator molecule (forming fibrous networks via non-covalent interactions) | Self-healing properties, Stimuli-responsiveness | Drug delivery, Soft robotics, Environmental remediation |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The complexity and vastness of chemical space necessitate efficient exploration tools. Integrating this compound research with high-throughput experimentation (HTE) and automated synthesis platforms can dramatically accelerate discovery and optimization processes.
Synthesis Optimization: Employing HTE to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures, concentrations, reaction times) for the synthesis of this compound or its derivatives. This can identify optimal conditions for yield, purity, and sustainability metrics much faster than traditional methods.
Reactivity Exploration: Using automated platforms to conduct libraries of reactions with this compound as a substrate, exploring its reactivity space and identifying novel transformations or catalytic cycles. This can be coupled with in-line analytical techniques for rapid assessment of reaction outcomes.
Materials Discovery: High-throughput screening of this compound-based compounds for desired material properties (e.g., optical, electronic, mechanical). Automated synthesis can generate diverse libraries of derivatives, which can then be rapidly characterized.
Data-Driven Optimization: Integrating HTE data with machine learning algorithms to predict optimal reaction conditions, identify structure-property relationships, and guide future experimental design, creating a feedback loop for continuous improvement.
Table 7.4: HTE Parameters for this compound Research
| Research Area | HTE Screening Parameters | Analytical Readout | Goal |
| Green Synthesis | Catalyst type/loading, Solvent, Temperature, Pressure, Reaction time, Base | Yield, Purity (HPLC/GC), E-factor, Reaction completion | Identify most sustainable and efficient synthetic route. |
| Novel Reactivity | Reagent type, Catalyst, Solvent, Temperature, Stoichiometry, Additives | Product identification (MS, NMR), Yield, Selectivity | Discover new reactions and optimize conditions for desired products. |
| Materials Property Tuning | Substituent R groups on phenyl rings, Cyanamide modification, Polymerization conditions | Thermal stability (TGA), Optical properties (UV-Vis, PL), Electrical conductivity | Identify derivatives with superior material performance. |
| Process Scale-up | Mixing rate, Feed rates, Reactor geometry, Heat transfer parameters | Reaction kinetics, Product concentration, Impurity profile | Optimize conditions for safe and efficient scale-up. |
By pursuing these avenues, research into this compound can evolve from its role as a foundational intermediate to a versatile platform molecule for cutting-edge advancements in chemistry and materials science.
Compound List:
this compound
Diphenylacetonitrile (B117805)
Benzhydrylcyanide
Dipan
Diphenatrile
Diphenylmethylcyanide
Benzeneacetonitrile, α-phenyl-
USAF KF-13
Methadone
Benzophenone
Bromobenzyl cyanide
Bezitramide
Dipipanone
Dipyanone
Isomethadol
LAAM
Normethadone
Norpipanone
Piritramide
R-4066
R 4837
R 5260
Aminopentamide
Buzepide
Fenpiverinium
Fenpipramide
2-Benzhydrylpiperazine
Desoxypipradrol
Darifenacin
Imidafenacin
Difenoxin
Diphenoxylate
Nufenoxole
Diisopromine
Doxapram
Isopropanamide
McN-4187
Proadifen
3-cyano-3,3-diphenylpropionic acid
ethyl-4-bromo-butyrate
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzhydrylcyanamide, and how can researchers optimize purity and yield during synthesis?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or cyanamide-benzhydryl coupling reactions. Key steps include:
- Reagent Selection : Use high-purity benzhydryl halides and cyanamide precursors, with catalysts like Cu(I) or Pd-based complexes to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzhydryl halide:cyanamide) to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should researchers interpret conflicting spectral data?
- Methodological Answer :
- Spectroscopy :
- NMR : Compare chemical shifts (e.g., benzhydryl CH at δ 5.1–5.3 ppm; cyanamide NH at δ 2.8–3.1 ppm) to reference libraries. Discrepancies may indicate solvent effects or tautomeric forms .
- IR : Confirm cyanamide C≡N stretch at ~2200 cm⁻¹; deviations suggest impurities or hydrogen bonding .
- Chromatography : Use reverse-phase HPLC with retention time calibration against a certified standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
- Methodological Answer :
- Hypothesis Testing : Evaluate assay conditions (e.g., cell line variability, solvent DMSO concentration ≤0.1% vs. higher concentrations altering membrane permeability) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized controls (e.g., doxorubicin for cytotoxicity) and normalize data to account for protocol differences .
- Mechanistic Studies : Perform target-binding assays (SPR, ITC) to verify direct interactions vs. off-target effects .
Q. What strategies are recommended for designing dose-response studies of this compound to account for non-linear pharmacokinetic behavior?
- Methodological Answer :
- Preclinical Design :
- In Vivo : Use staggered dosing (e.g., 5, 10, 20 mg/kg) with plasma sampling at multiple timepoints (0.5, 2, 6, 24h) to assess AUC and Cmax .
- In Silico : Apply compartmental modeling (e.g., PK-Sim) to predict saturation thresholds and adjust dosing intervals .
- Data Interpretation : Non-linear AUC-dose relationships may indicate enzyme saturation or transporter-mediated uptake; validate via CYP450 inhibition assays .
Q. How should researchers address reproducibility challenges in this compound’s synthetic protocols when scaling from milligram to gram quantities?
- Methodological Answer :
- Scale-Up Considerations :
- Reactor Design : Transition from round-bottom flasks to jacketed reactors with precise temperature control (±1°C) .
- Mixing Efficiency : Optimize stirrer speed (≥500 RPM) to prevent localized overheating or reagent stratification .
- Quality Control : Implement in-process monitoring (e.g., inline FTIR for reaction completion) and batch-wise purity checks .
Data Contradiction & Analysis
Q. What frameworks are effective for reconciling contradictory results in this compound’s mechanism of action studies?
- Methodological Answer :
- Contradiction Mapping : Classify discrepancies as methodological (e.g., assay sensitivity), biological (cell line heterogeneity), or analytical (data normalization) .
- Triangulation : Combine orthogonal methods (e.g., CRISPR knockouts + proteomics) to confirm target engagement .
- Example : Disputed reports of apoptosis vs. necrosis induction were resolved via Annexin V/PI dual staining, showing dose-dependent shifts in death mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
